

A Researcher's Guide to Selecting and Qualifying DL-Aspartic acid-d3 Suppliers

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Compound of Interest

Compound Name: DL-Aspartic acid-d3

Cat. No.: B578249

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For Researchers, Scientists, and Drug Development Professionals

DL-Aspartic acid-d3 is a deuterated, stable isotope-labeled amino acid critical for a range of sensitive analytical applications. It serves primarily as an internal standard for the precise quantification of aspartic acid in biological samples using mass spectrometry (GC-MS or LC-MS).[1] Its utility spans metabolomics, proteomics, and clinical research, where accurate measurement of metabolites is paramount.[2] Given its role, selecting a supplier that provides a product of consistently high purity and isotopic enrichment is not merely a procurement decision—it is a foundational step for generating reliable and reproducible experimental data.

This guide provides an objective framework for comparing suppliers of **DL-Aspartic acid-d3**. It outlines the key quality parameters to scrutinize, presents standardized experimental protocols for in-house verification, and offers a visual workflow for a systematic supplier qualification process.

Comparative Quality Analysis

The quality of **DL-Aspartic acid-d3** is defined by several key parameters that must be carefully evaluated. While direct third-party comparative studies are not typically published, a thorough comparison of supplier-provided Certificates of Analysis (CoA) is the first critical step. The following table summarizes the essential quantitative data to compare between potential suppliers.

Parameter	Description	Supplier X (Example)	Supplier Y (Example)	Supplier Z (Example)
Isotopic Purity (Atom % D)	The percentage of molecules containing the desired deuterium isotopes. Higher is better to avoid interference from unlabeled analyte.	≥98%	≥99% deuterated forms (d1-d3)[1]	≥98%
Chemical Purity (%)	The percentage of the material that is DL-Aspartic acid-d3, as opposed to other chemical impurities. Typically measured by HPLC or NMR.	≥98%[3]	≥98%	≥99%
Enantiomeric Purity	For DL-racemic mixtures, this confirms the presence of both D and L enantiomers. For specific D- or L-isomers, it measures the enantiomeric excess.	Racemic Mixture	Racemic Mixture	Racemic Mixture
Physical Form	The physical state of the	Solid[1]	Crystalline Solid	Powder

compound.

Documentation	Availability and completeness of			
	CoA, Safety Data Sheet (SDS), and technical support.	CoA, SDS Available	CoA, SDS Available	CoA, SDS Available

Experimental Protocols for In-House Qualification

Upon receiving samples from potential suppliers, in-house verification of the specifications listed on the CoA is a crucial step to ensure the product's suitability for your specific application.

Determination of Isotopic Purity and Enrichment by Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a rapid and highly sensitive method for verifying isotopic enrichment.^{[4][5]}

- Objective: To confirm the atom % deuterium enrichment and the distribution of deuterated species (d1, d2, d3).
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the **DL-Aspartic acid-d3** standard (e.g., 1 µg/mL) in a suitable solvent such as 50:50 methanol:water.
 - Instrumentation: Use a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) system, such as an Orbitrap or Q-TOF, capable of high resolution and mass accuracy.
 - Analysis: Infuse the sample directly or use a short chromatographic run. Acquire full scan mass spectra in a suitable ionization mode (e.g., positive electrospray ionization, ESI+).
 - Data Extraction: Extract the ion chromatograms for the unlabeled aspartic acid (C₄H₇NO₄) and the deuterated forms. The expected monoisotopic mass for the fully labeled [M+H]⁺

ion ($C_4H_4D_3NO_4$) is approximately 137.08.

- Calculation: Integrate the peak areas for all isotopic species. Calculate the isotopic purity by dividing the peak area of the d3 species by the sum of the areas of all species (d0 to d3). This strategy provides a robust evaluation of the isotopic enrichment and structural integrity of the labeled compound.[4]

Assessment of Chemical Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of amino acids.[6]

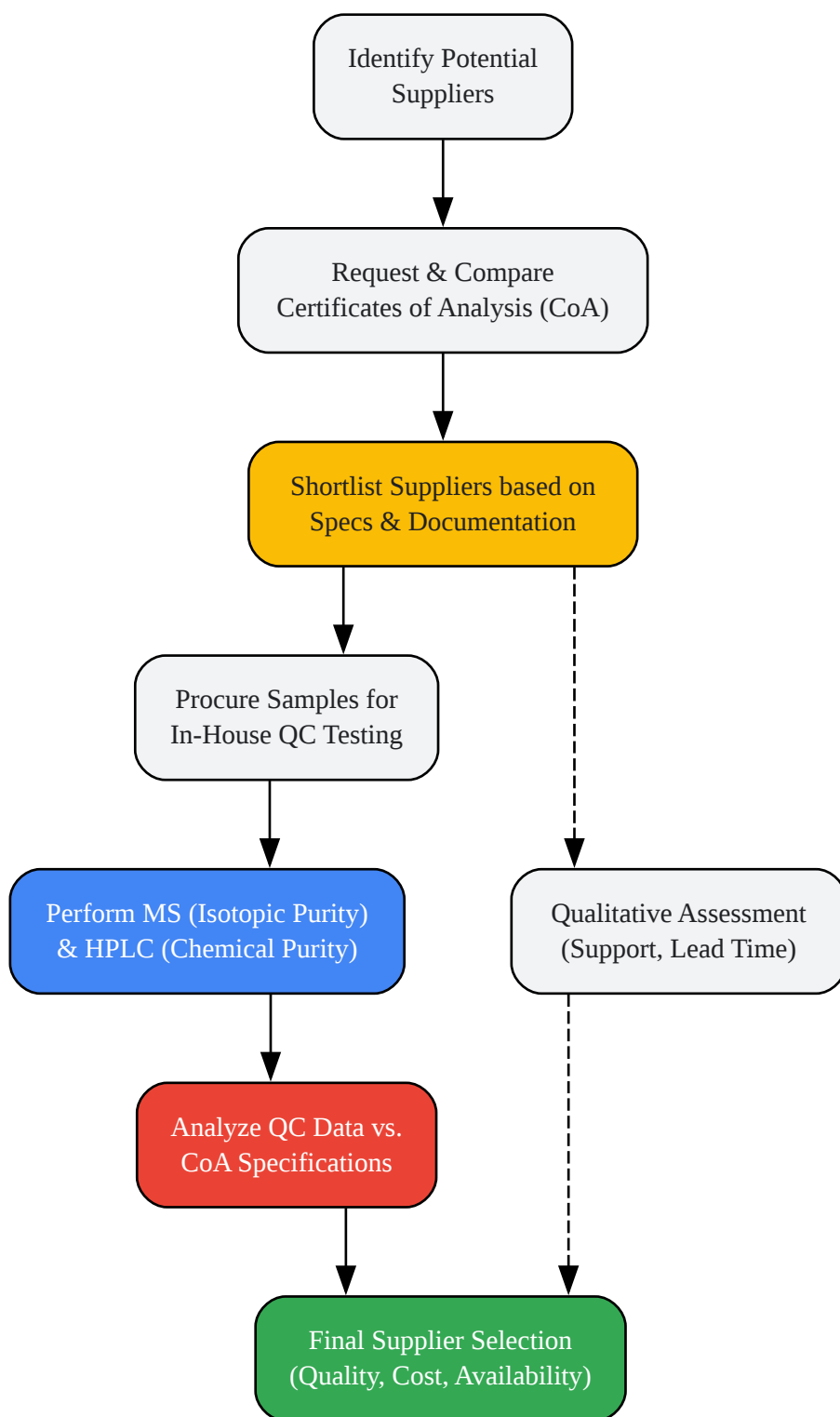
- Objective: To quantify the purity of the **DL-Aspartic acid-d3** compound and detect any related chemical impurities.
- Methodology:
 - Derivatization (Pre-column): As amino acids often lack a strong UV chromophore, derivatization is typically required to enhance detection sensitivity.[7] A common method involves using o-phthalaldehyde (OPA) for primary amines or phenylisothiocyanate (PITC). [8]
 - Mix the sample solution with the OPA reagent in a borate buffer and allow it to react for a precise time (e.g., 1-2 minutes) before injection.
 - Instrumentation: An HPLC system equipped with a UV or fluorescence detector.[8] A C18 reverse-phase column is commonly used.[6]
 - Chromatographic Conditions:
 - Mobile Phase A: Phosphate or acetate buffer (e.g., 40 mM Phosphate buffer, pH 7.8).[9]
 - Mobile Phase B: Acetonitrile/Methanol/Water mixture.[9]
 - Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the derivatized amino acid and separate it from impurities.

- Detection: Fluorescence detection with excitation at 340 nm and emission at 450 nm for OPA derivatives.[\[8\]](#)
- Quantification: Calculate purity by the area normalization method, where the main peak area is expressed as a percentage of the total area of all detected peaks.

Visualizing Key Processes and Relationships

Supplier Qualification Workflow

This diagram outlines the logical steps a researcher should follow to select and validate a supplier for a critical reagent like **DL-Aspartic acid-d3**.

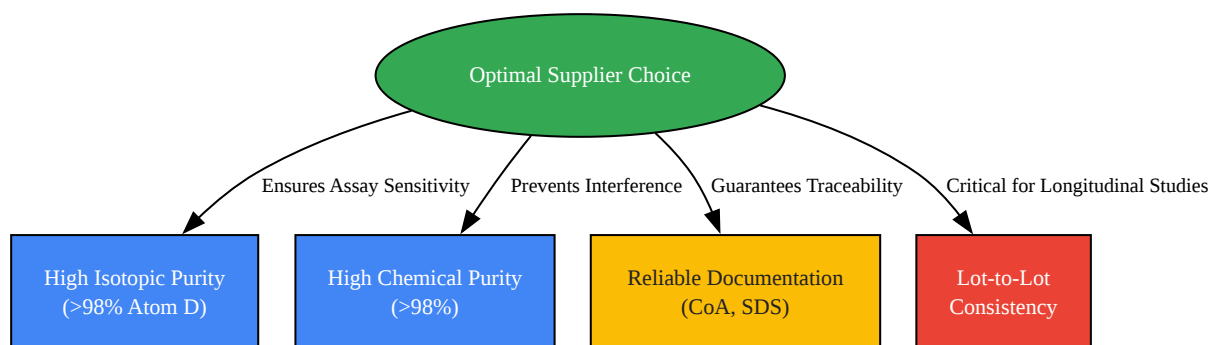


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A logical workflow for qualifying critical reagent suppliers.

Key Quality Attributes for DL-Aspartic acid-d3

The selection of a suitable supplier depends on a hierarchy of quality attributes that are dictated by the intended scientific application.

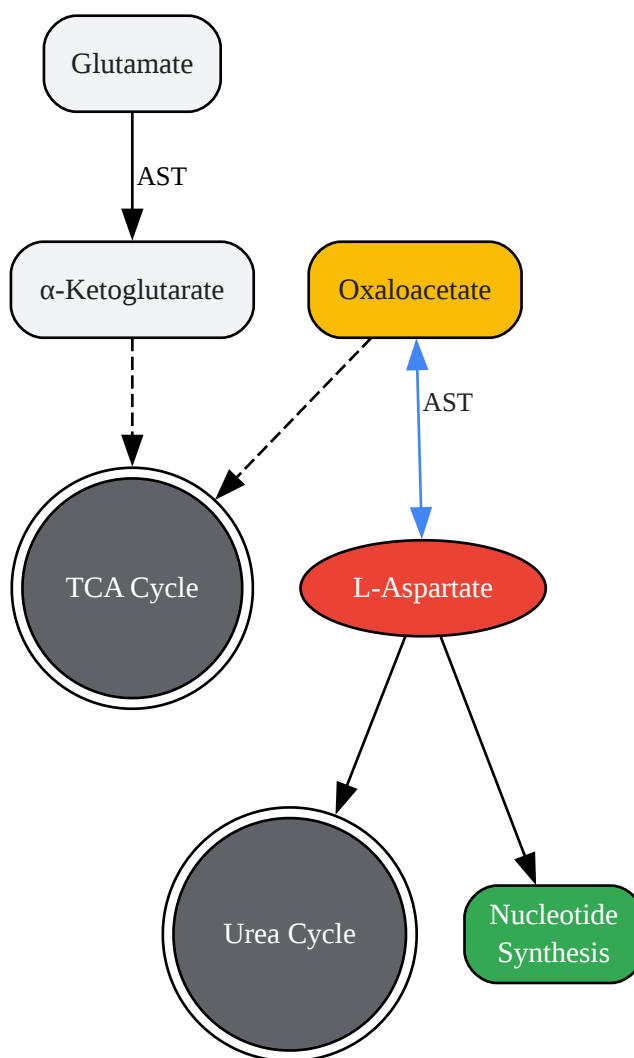


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Interrelation of key quality attributes for supplier selection.

Metabolic Pathway of Aspartic Acid

Aspartic acid is a central node in metabolism, linking the urea cycle and the citric acid (TCA) cycle.^{[10][11]} Understanding its metabolic context is vital for designing experiments. **DL-Aspartic acid-d3** can be used to trace this pathway's flux.



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Aspartate's role connecting the TCA and Urea cycles.

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